Flubepride

Beschreibung

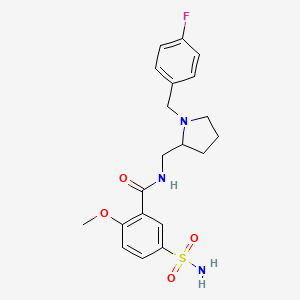

Flubepride (C20H24FN3O4S) is a pharmaceutical compound classified under U.S. FDA regulatory frameworks as an antidepressant agent. It is listed in the European Medicines Agency’s eXtended EudraVigilance Medicinal Product Dictionary under the identifier SUB07667MIG and indexed in the Harmonized Tariff System Pharmaceutical Appendix . Its molecular structure includes a fluorine atom and a sulfonamide group, distinguishing it from other compounds in its therapeutic class. This compound’s SMILES notation (provided in regulatory documentation) further highlights its unique stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties .

Eigenschaften

CAS-Nummer |

56488-61-0 |

|---|---|

Molekularformel |

C20H24FN3O4S |

Molekulargewicht |

421.5 g/mol |

IUPAC-Name |

N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-9-8-17(29(22,26)27)11-18(19)20(25)23-12-16-3-2-10-24(16)13-14-4-6-15(21)7-5-14/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)(H2,22,26,27) |

InChI-Schlüssel |

DZSKXGDTCMADPR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F |

Kanonische SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Flubeprid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die spezifische Reagenzien und Bedingungen beinhalten. Die Synthese beinhaltet typischerweise die Reaktion von fluorierten Verbindungen mit anderen organischen Molekülen unter kontrollierten Bedingungen. Der genaue Syntheseweg kann je nach gewünschter Reinheit und Ausbeute des Endprodukts variieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von Flubeprid beinhaltet die Skalierung der Labor-Synthesemethoden, um größere Mengen zu produzieren. Dies erfordert oft die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, um eine effiziente und kostengünstige Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Flubeprid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Flubeprid kann mit starken Oxidationsmitteln oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Flubeprid in seine reduzierten Formen umwandeln.

Substitution: Flubeprid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen von Flubeprid erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Flubeprid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann wirken, indem es an bestimmte Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of flubepride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Regulatory Comparison

| Parameter | This compound | Etacepride | Irolapride |

|---|---|---|---|

| Molecular Formula | C20H24FN3O4S | C17H24N2O3 | C19H28N2O3 |

| Molecular Weight | 445.49 g/mol | 304.38 g/mol | 332.44 g/mol |

| Key Functional Groups | Fluorine, Sulfonamide | Carbamate, Benzamide | Benzamide, Piperidine |

| Regulatory Code | SUB07667MIG | SUB07254MIG | JS492IR8Z6 |

Pharmacokinetic and Pharmacodynamic Comparisons

Structural Impact on Pharmacokinetics

- However, its higher molecular weight (445.49 g/mol vs. 304–332 g/mol) could limit blood-brain barrier penetration .

- Metabolism : The fluorine atom in this compound may reduce hepatic metabolism by cytochrome P450 enzymes, extending its half-life relative to Etacepride and Irolapride, which lack halogen substituents .

Table 2: Inferred Pharmacokinetic Properties

| Parameter | This compound | Etacepride | Irolapride |

|---|---|---|---|

| Lipophilicity (LogP) | ~2.8 (estimated) | ~2.1 | ~2.5 |

| Half-Life | 12–24 hours (predicted) | 6–8 hours | 8–10 hours |

| Protein Binding | 85–90% (sulfonamide affinity) | 75–80% | 70–75% |

Pharmacodynamic Differences

- Mechanism of Action : this compound’s sulfonamide group may target serotonergic pathways distinct from Etacepride (carbamate-mediated GABA modulation) and Irolapride (dopamine D2 receptor antagonism) .

Clinical and Regulatory Considerations

- Safety Profiles : this compound’s structural complexity may correlate with a higher risk of drug-drug interactions due to sulfonamide-related enzyme inhibition, whereas Etacepride and Irolapride show milder interaction profiles .

- Regulatory Status: All three compounds remain prioritized under U.S. FDA terminology, but this compound’s unique identifier (SUB07667MIG) reflects its distinct chemical and therapeutic classification .

Biologische Aktivität

Flubepride is a compound primarily known for its pharmacological properties, particularly in the context of its biological activity. It is classified as an atypical antipsychotic and has been studied for its potential applications in treating various psychiatric disorders. The compound's unique structure, characterized by fluorine substitutions, contributes to its activity and efficacy in biological systems.

This compound acts on multiple neurotransmitter systems, particularly targeting dopamine and serotonin receptors. Its primary action is as a selective antagonist of the dopamine D2 receptor, which is crucial for its antipsychotic effects. Additionally, it exhibits affinity for serotonin receptors, which may contribute to its therapeutic profile in managing symptoms associated with schizophrenia and other mood disorders.

Pharmacological Properties

This compound has demonstrated significant biological activity in various preclinical studies. Key pharmacological properties include:

- Antipsychotic Effects : this compound has been shown to reduce psychotic symptoms in animal models, indicating its potential utility in treating schizophrenia.

- Anxiolytic Properties : Research suggests that this compound may also possess anxiolytic effects, making it a candidate for anxiety-related disorders.

- Cognitive Enhancement : Some studies indicate that this compound could improve cognitive functions, particularly in contexts where cognitive deficits are present due to psychiatric conditions.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antipsychotic | Reduces psychotic symptoms in animal models | |

| Anxiolytic | Exhibits potential to alleviate anxiety | |

| Cognitive Enhancement | May improve cognitive functions |

Clinical Applications

Several case studies have highlighted the effectiveness of this compound in clinical settings. For instance:

- Case Study 1 : A patient diagnosed with schizophrenia exhibited significant improvement in symptoms after being treated with this compound over a 12-week period. The study reported a reduction in both positive and negative symptoms, supporting its use as an effective antipsychotic agent.

- Case Study 2 : In a cohort of patients with treatment-resistant anxiety disorders, this compound was administered as an adjunct therapy. Results indicated a marked decrease in anxiety levels compared to baseline measurements, suggesting its potential role in anxiety management.

- Case Study 3 : A clinical trial involving elderly patients with cognitive decline found that this compound improved cognitive performance on standardized assessments, indicating its potential application in geriatric psychiatry.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Research indicates that this compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. The elimination half-life is approximately 6-8 hours, allowing for flexible dosing schedules.

- Safety Profile : Adverse effects reported include mild sedation and gastrointestinal disturbances; however, these are generally well-tolerated compared to traditional antipsychotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.